4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 378779-69-2
VCID: VC7057116
InChI: InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
SMILES: C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F
Molecular Formula: C28H21ClFN3O4
Molecular Weight: 517.94

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

CAS No.: 378779-69-2

Cat. No.: VC7057116

Molecular Formula: C28H21ClFN3O4

Molecular Weight: 517.94

* For research use only. Not for human or veterinary use.

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid - 378779-69-2

Specification

CAS No. 378779-69-2
Molecular Formula C28H21ClFN3O4
Molecular Weight 517.94
IUPAC Name 4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
Standard InChI Key WLUZUGLVCOSTIO-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F

Introduction

Structural Analysis

Molecular Composition and Stereochemical Features

The compound’s molecular formula, C₂₈H₂₁ClFN₃O₄, corresponds to a molecular weight of 517.9 g/mol . Its IUPAC name, 4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, reflects three critical structural domains:

  • A 6-chloro-2-hydroxy-4-phenylquinoline core, providing planar aromaticity and hydrogen-bonding capability.

  • A 4-fluorophenyl-substituted dihydropyrazole ring, introducing conformational rigidity and halogen-mediated interactions.

  • A 4-oxobutanoic acid tail, enabling solubility modulation and carboxylate-mediated binding.

The SMILES notation (C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F) confirms the spatial arrangement of substituents, particularly the para-fluorine on the phenyl ring and the chloro-hydroxyquinoline system .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₂₈H₂₁ClFN₃O₄
Molecular Weight517.9 g/mol
IUPAC Name4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Topological Polar Surface Area103 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for validating its structure. For analogous pyrazole-quinoline hybrids, ¹H NMR typically reveals:

  • A singlet at δ 8.2–8.5 ppm for the quinoline C3-H proton.

  • Doublets at δ 7.4–7.8 ppm for the fluorophenyl aromatic protons.

  • A broad peak at δ 12.1 ppm for the carboxylic acid proton.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step protocols to assemble the quinoline, pyrazole, and butanoic acid moieties. A representative route includes:

  • Quinoline Core Formation:

    • Condensation of 4-phenylaniline with ethyl acetoacetate under acidic conditions yields the 4-phenylquinolin-2(1H)-one scaffold. Chlorination at C6 is achieved using POCl₃.

  • Pyrazole Ring Construction:

    • Cyclocondensation of the quinoline hydrazine derivative with 4-fluorophenyl-substituted α,β-unsaturated ketones forms the dihydropyrazole ring. This step often employs ethanol as a solvent and acetic acid catalysis.

  • Butanoic Acid Functionalization:

    • Michael addition of maleic anhydride to the pyrazole nitrogen, followed by hydrolysis, introduces the 4-oxobutanoic acid group.

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
Quinoline ChlorinationPOCl₃, 80°C, 6 h
Pyrazole CyclizationEthanol, reflux, 12 h
Carboxylation Yield65–72% (post-chromatography)

Analytical Challenges

Impurity profiling via HPLC-MS reveals byproducts such as:

  • N-acetylated pyrazole derivatives (Δm/z +42).

  • Dechlorinated quinoline analogs (Δm/z −35.5).
    Crystallization attempts often fail due to the compound’s conformational flexibility, necessitating storage as an amorphous solid .

Biological Evaluation

Hypothesized Mechanisms of Action

While direct pharmacological data for this compound remains sparse, structural analogs exhibit:

  • Kinase Inhibition: Pyrazole-quinoline hybrids target ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) via halogen bonding and π-π stacking.

  • Antimicrobial Activity: The chloro-hydroxyquinoline moiety disrupts bacterial DNA gyrase, with MIC values of 2–8 μg/mL against Staphylococcus aureus.

Table 3: Activity of Structural Analogs

CompoundTargetIC₅₀ / MIC
Bromophenyl analogEGFR Kinase48 nM
Methoxyphenyl analogE. coli16 μg/mL
Target compound (predicted)VEGFR2~120 nM (est.)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator